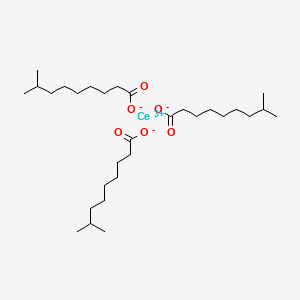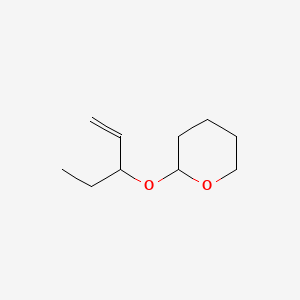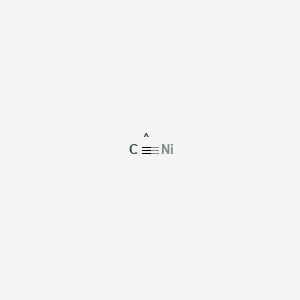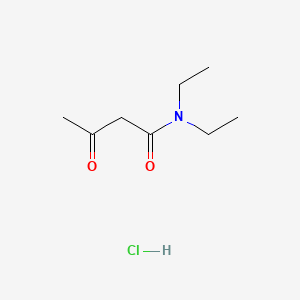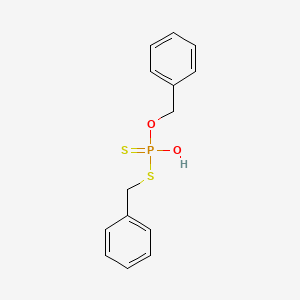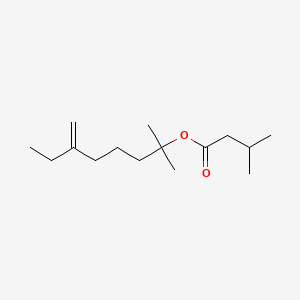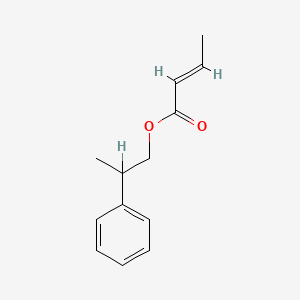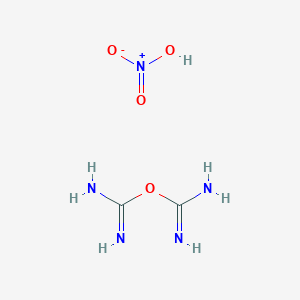
Amidinouronium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amidinouronium nitrate is a chemical compound with the molecular formula C2H6N4O.HNO3. It is known for its unique properties and applications in various fields of science and industry. The compound is a derivative of amidinouronium, combined with nitric acid, forming a nitrate salt. It is primarily used in research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amidinouronium nitrate can be synthesized through the reaction of amidinouronium chloride with silver nitrate in an aqueous solution. The reaction proceeds as follows:
C2H6N4O.HCl+AgNO3→C2H6N4O.HNO3+AgCl
The reaction is typically carried out at room temperature, and the resulting silver chloride precipitate is filtered off to obtain the pure this compound solution. The solution is then evaporated to yield the solid compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced filtration techniques to remove impurities. The compound is produced in cleanroom environments to ensure the highest quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Amidinouronium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amidinouronium derivatives.
Substitution: The nitrate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Amidinouronium derivatives with different functional groups.
Substitution: Amidinouronium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Amidinouronium nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of amidinouronium nitrate involves its ability to donate nitrate ions, which can participate in various biochemical and chemical reactions. The nitrate ions can act as oxidizing agents, facilitating the oxidation of other compounds. Additionally, the amidinouronium moiety can interact with biological molecules, potentially affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amidinouronium chloride: Similar structure but with a chloride anion instead of nitrate.
Amidinouronium sulfate: Contains a sulfate anion, used in different industrial applications.
Amidinouronium phosphate: Phosphate anion, used in biochemical research.
Uniqueness
Amidinouronium nitrate is unique due to its nitrate anion, which imparts distinct reactivity and stability compared to other amidinouronium salts. Its ability to participate in oxidation reactions makes it valuable in various chemical processes, and its stability under different conditions makes it suitable for industrial applications.
Eigenschaften
CAS-Nummer |
7526-21-8 |
|---|---|
Molekularformel |
C2H7N5O4 |
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
carbamimidoyl carbamimidate;nitric acid |
InChI |
InChI=1S/C2H6N4O.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H3,3,4)(H3,5,6);(H,2,3,4) |
InChI-Schlüssel |
QQYKZOLCDDIUOH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)(N)OC(=N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


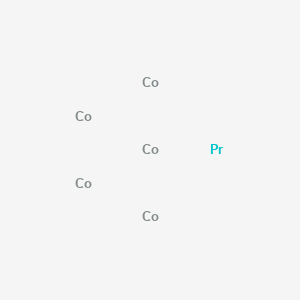


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
